Teferrol

説明

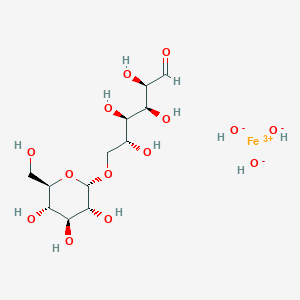

Structure

3D Structure of Parent

特性

IUPAC Name |

iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMVWNYIYVZXIQ-MPAYLTKRSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25FeO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53858-86-9 | |

| Record name | Iron polymaltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053858869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron polymaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON POLYMALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5219H89V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Teferrol (Iron (III) Hydroxide Polymaltose Complex) in the Treatment of Iron Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron deficiency remains a global health challenge, necessitating the development of oral iron therapies with improved efficacy and tolerability. Teferrol, a formulation of iron (III) hydroxide polymaltose complex (IPC), represents a significant advancement in this area. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the management of iron deficiency. Through a synthesis of preclinical and clinical data, this document elucidates the unique absorption pathway of IPC, presents quantitative data on its efficacy and safety compared to conventional ferrous salts, and details the experimental methodologies employed in key studies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of iron metabolism and the development of novel hematinic agents.

Introduction: The Challenge of Oral Iron Supplementation

Iron is an essential element for numerous physiological processes, most notably erythropoiesis. Iron deficiency can lead to anemia, a condition characterized by reduced oxygen-carrying capacity of the blood, resulting in fatigue, impaired cognitive function, and decreased immune response.[1] Oral iron supplementation is the first-line treatment for iron deficiency anemia. However, conventional therapies, primarily based on ferrous (Fe²⁺) salts like ferrous sulfate, are often associated with significant gastrointestinal side effects, including nausea, constipation, and abdominal pain. These adverse events frequently lead to poor patient compliance and treatment failure.

This compound, an iron (III) hydroxide polymaltose complex, was developed to address these limitations. Its unique structure, consisting of a polynuclear iron (III) hydroxide core stabilized by a polymaltose shell, is designed to facilitate a more controlled and physiologically regulated absorption of iron, thereby minimizing the release of free iron in the gastrointestinal tract and reducing associated side effects.

The Molecular Structure and Composition of this compound

This compound is a macromolecular complex in which polynuclear iron(III)-hydroxide cores are surrounded by a multitude of non-covalently bound polymaltose molecules. This structure is similar to the physiological iron storage protein, ferritin. The polymaltose shell provides stability to the complex, preventing the dissociation of large amounts of ionic iron under the physiological conditions of the gastrointestinal tract. This structural integrity is central to its mechanism of action and favorable tolerability profile.

Mechanism of Action: A Controlled and Active Absorption Pathway

The mechanism of action of this compound fundamentally differs from that of ferrous salts. While ferrous iron is absorbed via passive diffusion and active transport through the divalent metal transporter 1 (DMT1), the absorption of iron from the iron (III) hydroxide polymaltose complex is a more regulated and slower process.

Proposed Intestinal Uptake Mechanisms

The precise molecular pathway for the intestinal uptake of the iron polymaltose complex is an area of ongoing research. Current evidence suggests two potential, non-mutually exclusive mechanisms:

-

Extracellular Breakdown and Regulated Uptake: One hypothesis posits that the iron polymaltose complex undergoes partial breakdown in the gut lumen, leading to a slow and controlled release of ferric (Fe³⁺) iron. This released iron can then be reduced to ferrous (Fe²⁺) iron by duodenal cytochrome B (DcytB) at the apical membrane of enterocytes and subsequently transported into the cell via DMT1. The slow release kinetics would prevent the saturation of the uptake machinery and the presence of high concentrations of free iron in the gut.

-

Receptor-Mediated Endocytosis: Another proposed mechanism involves the uptake of the intact or partially intact iron polymaltose complex via a receptor-mediated endocytic pathway. This is supported by the structural similarity of the complex to ferritin, which is known to be absorbed by enterocytes through endocytosis. Following endocytosis, the complex would be trafficked to endosomes where the acidic environment facilitates the release of iron.

Preclinical studies in rats have shown that while the total amount of iron absorbed from ferric polymaltose and ferrous salts is comparable, the rate of absorption is significantly slower for the polymaltose complex. Iron from ferric polymaltose demonstrates a cumulative incorporation into duodenal ferritin over time, with minimal binding to mucosal transferrin, suggesting a distinct intracellular handling pathway compared to the rapid transit of iron from ferrous salts.[2]

The following diagram illustrates the proposed pathways for the intestinal absorption of iron from this compound.

Caption: Proposed intestinal absorption pathways of this compound.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and tolerability of this compound (iron (III) hydroxide polymaltose complex) in various patient populations with iron deficiency anemia. The following tables summarize the quantitative data from key studies comparing IPC to ferrous sulfate.

Table 1: Efficacy of Iron (III) Hydroxide Polymaltose Complex vs. Ferrous Sulfate in Pregnant Women with Iron Deficiency Anemia

| Parameter | Iron Polymaltose Complex (IPC) | Ferrous Sulfate (FS) | p-value |

| Baseline | |||

| Hemoglobin (g/dL) | 8.5 ± 0.8 | 8.4 ± 0.9 | >0.05 |

| Serum Ferritin (µg/L) | 8.2 ± 3.1 | 8.5 ± 3.4 | >0.05 |

| After 12 Weeks of Treatment | |||

| Hemoglobin (g/dL) | 11.2 ± 0.7 | 10.9 ± 0.8 | <0.05 |

| Serum Ferritin (µg/L) | 25.6 ± 9.8 | 20.4 ± 8.7 | <0.05 |

| Change from Baseline | |||

| Change in Hemoglobin (g/dL) | +2.7 | +2.5 | <0.05 |

| Change in Serum Ferritin (µg/L) | +17.4 | +11.9 | <0.05 |

Data adapted from a randomized controlled trial in pregnant women with IDA.

Table 2: Tolerability and Compliance of Iron (III) Hydroxide Polymaltose Complex vs. Ferrous Sulfate in Pregnant Women

| Parameter | Iron Polymaltose Complex (IPC) | Ferrous Sulfate (FS) | p-value |

| Adverse Events | |||

| Nausea | 12% | 35% | <0.01 |

| Constipation | 8% | 28% | <0.01 |

| Epigastric Pain | 5% | 22% | <0.01 |

| Compliance Rate | 92% | 78% | <0.05 |

Data adapted from a randomized controlled trial in pregnant women with IDA.

Table 3: Efficacy of Iron (III) Hydroxide Polymaltose Complex vs. Ferrous Sulfate in Children with Iron Deficiency Anemia

| Parameter | Iron Polymaltose Complex (IPC) | Ferrous Sulfate (FS) | p-value |

| Baseline | |||

| Hemoglobin (g/dL) | 9.8 ± 1.1 | 9.7 ± 1.2 | >0.05 |

| Serum Ferritin (µg/L) | 6.5 ± 2.8 | 6.8 ± 3.0 | >0.05 |

| After 12 Weeks of Treatment | |||

| Hemoglobin (g/dL) | 11.9 ± 0.9 | 12.1 ± 1.0 | >0.05 |

| Serum Ferritin (µg/L) | 22.1 ± 8.5 | 24.5 ± 9.1 | >0.05 |

| Change from Baseline | |||

| Change in Hemoglobin (g/dL) | +2.1 | +2.4 | >0.05 |

| Change in Serum Ferritin (µg/L) | +15.6 | +17.7 | >0.05 |

Data synthesized from published studies in pediatric populations.

Experimental Protocols: Methodologies of Key Studies

The following section outlines the typical methodologies employed in clinical trials comparing this compound (IPC) with ferrous sulfate for the treatment of iron deficiency anemia.

Study Design

A common design is a prospective, randomized, open-label or double-blind, parallel-group, active-controlled superiority or non-inferiority trial.

Caption: Typical workflow of a randomized controlled trial.

Patient Population

-

Inclusion Criteria:

-

Adults or children with a confirmed diagnosis of iron deficiency anemia.

-

Hemoglobin (Hb) levels below a specified threshold (e.g., <11 g/dL).

-

Serum ferritin levels below a specified threshold (e.g., <15 µg/L).

-

Transferrin saturation (TSAT) below a specified threshold (e.g., <16%).

-

-

Exclusion Criteria:

-

Anemia due to causes other than iron deficiency.

-

Known hypersensitivity to iron preparations.

-

Significant concomitant medical conditions.

-

Recent blood transfusion or use of other iron supplements.

-

Interventions

-

Test Group: Oral this compound (Iron (III) Hydroxide Polymaltose Complex) at a standard therapeutic dose (e.g., 100 mg elemental iron once or twice daily).

-

Control Group: Oral ferrous sulfate at a standard therapeutic dose (e.g., 60-120 mg elemental iron once or twice daily).

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint:

-

Change in hemoglobin concentration from baseline to the end of the treatment period.

-

-

Secondary Efficacy Endpoints:

-

Change in serum ferritin, serum iron, and transferrin saturation.

-

Normalization of hematological parameters.

-

-

Safety and Tolerability Assessment:

-

Incidence and severity of adverse events, particularly gastrointestinal side effects, are recorded at each follow-up visit.

-

Patient compliance is assessed through pill counts or patient diaries.

-

Laboratory Methods

-

Hematological Parameters: Complete blood count (CBC) is performed using an automated hematology analyzer.

-

Iron Status Parameters: Serum ferritin, serum iron, and total iron-binding capacity (TIBC) are measured using standard immunoassays and colorimetric methods. Transferrin saturation is calculated as (serum iron / TIBC) x 100.

Statistical Analysis

-

Standard statistical tests are used to compare the efficacy and safety outcomes between the treatment groups. These may include t-tests for continuous variables and chi-square tests for categorical variables. A p-value of <0.05 is typically considered statistically significant.

Signaling Pathways in Iron Homeostasis and the Role of this compound

The absorption of iron is tightly regulated by the hormone hepcidin, which is produced by the liver in response to body iron stores. High hepcidin levels lead to the degradation of ferroportin, the only known cellular iron exporter, thereby trapping iron within enterocytes and macrophages and reducing iron absorption.

The controlled release of iron from this compound is thought to avoid a rapid surge in plasma iron, which could potentially trigger a strong hepcidin response. This may contribute to a more sustained and physiological absorption of iron over time.

References

- 1. Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Children with Iron Deficiency with or without Anemia: A Clinical Trial with Emphasis on Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability and the mechanisms of intestinal absorption of iron from ferrous ascorbate and ferric polymaltose in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Teferrol (Iron Polymaltose Complex)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teferrol, chemically known as iron (III)-hydroxide polymaltose complex, is a macromolecular compound designed for the treatment of iron deficiency and iron deficiency anemia.[1] Unlike simple ferrous salts, this compound is a non-ionic complex where the ferric iron core is enveloped by a polymaltose shell.[2] This unique structure governs its physicochemical properties, influencing its stability, solubility, absorption mechanism, and tolerability profile. This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound complex, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway.

Physicochemical Properties

The physicochemical characteristics of the this compound complex are pivotal to its function as an oral iron therapeutic. These properties are summarized below.

General Properties

A summary of the general physicochemical properties of the iron polymaltose complex is presented in Table 1.

Table 1: General Physicochemical Properties of Iron Polymaltose Complex

| Property | Description |

| Chemical Name | Iron (III)-hydroxide polymaltose complex |

| Synonyms | This compound, Ferric polymaltose, Iron polymaltose |

| Appearance | A brown or reddish-brown, amorphous powder.[2] |

| Odor | Odorless.[2] |

| Taste | Slightly sweet.[2] |

| Hygroscopicity | Low hygroscopicity, indicating it does not readily absorb moisture from the air.[2] |

| Molecular Weight | Approximately 50 kDa. |

| Iron Content | Typically between 27% and 30% w/w. |

Solubility and Partition Coefficient

The solubility and lipophilicity of a drug substance are critical determinants of its absorption. The available data for the this compound complex are presented in Table 2. The aqueous solubility of the iron polymaltose complex is complex due to its colloidal nature; it forms a stable colloidal solution in water rather than a true solution of individual molecules. There is a notable lack of publicly available quantitative data for the octanol-water partition coefficient (Log P), a key indicator of lipophilicity.

Table 2: Solubility and Partition Coefficient of Iron Polymaltose Complex

| Property | Value/Description |

| Aqueous Solubility | Forms a stable colloidal solution in water. It is described as both "soluble in water" and "practically insoluble," reflecting its colloidal nature. |

| Solubility in Organic Solvents | Insoluble in most organic solvents. |

| pH of 1% Solution | Approximately 6.5. |

| Octanol-Water Partition Coefficient (Log P) | No quantitative data available in the public domain. The large molecular size and polysaccharide shell suggest a low lipophilicity. |

Dissolution and Stability

Table 3: Dissolution and Stability Characteristics of Iron Polymaltose Complex

| Property | Description |

| Dissolution | As a complex, the release of iron is controlled. In vitro studies show a small release of iron at low pH (<2), with increased release in the presence of substances like ascorbic acid.[3] However, detailed dissolution rate data from standardized tests (e.g., USP apparatus) are not widely published. |

| Stability | The iron polymaltose complex is stable over a wide pH range.[4] It is also stable in the presence of food, unlike many iron salts.[5] A study on diluted iron polymaltose for intravenous use showed stability in PVC infusion bags for up to 28 days under various storage conditions.[6] Specific accelerated stability data as per ICH guidelines are not publicly available. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the this compound complex.

Determination of Iron Content

Accurate determination of the iron content is essential for quality control. Several methods can be employed.

This method is based on the formation of a colored complex with a chromogenic agent after the hydrolysis of the iron polymaltose complex.[7]

-

Principle: The iron polymaltose complex is hydrolyzed under acidic conditions to release ferric ions (Fe³⁺). These ions then react with a chromogenic agent, such as ammonium thiocyanate, to form a colored complex, which can be quantified using a spectrophotometer.[7]

-

Procedure:

-

Accurately weigh a sample of the iron polymaltose complex.

-

Hydrolyze the sample by heating in an acidic solution (e.g., with hydrochloric acid or sulfuric acid).[7]

-

After cooling, add a solution of ammonium thiocyanate to develop the color.[7]

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorption (around 471 nm for the thiocyanate complex).[7]

-

Calculate the iron concentration based on a calibration curve prepared with standard iron solutions.

-

A classic and reliable method for iron quantification.[8]

-

Principle: The iron polymaltose complex is first treated to release the iron in its ferric (Fe³⁺) state. The Fe³⁺ is then titrated with a suitable reducing agent, and the endpoint is determined using an indicator or potentiometrically.

-

Procedure:

-

Dissolve a known quantity of the iron polymaltose complex in an acidic solution.

-

Add an excess of potassium iodide to the solution. The ferric ions will oxidize the iodide to iodine.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

The amount of iron is calculated from the volume of sodium thiosulfate solution used.

-

In Vitro Dissolution Testing

This test evaluates the rate and extent to which the active substance is released from the dosage form.[9][10]

-

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets and capsules.

-

Dissolution Media: A range of media simulating physiological conditions should be used, typically including:

-

0.1 N HCl (to simulate gastric fluid)

-

Acetate buffer pH 4.5

-

Phosphate buffer pH 6.8 (to simulate intestinal fluid)

-

-

Procedure:

-

Place the dosage form in a vessel of the dissolution apparatus containing the specified dissolution medium at a controlled temperature (usually 37 ± 0.5 °C).

-

Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).

-

Withdraw samples of the dissolution medium at predetermined time intervals.

-

Analyze the samples for the concentration of dissolved iron using a validated analytical method (e.g., spectrophotometry or HPLC).

-

Plot the percentage of drug dissolved against time to obtain the dissolution profile.

-

Mechanism of Action and Signaling Pathways

The absorption of iron from the this compound complex is a controlled process that differs from that of simple iron salts.

Cellular Uptake and Iron Release

The iron polymaltose complex is taken up by the intestinal epithelial cells. The proposed mechanism involves the binding of the complex to the cell surface, followed by internalization.[1] While the exact receptors are not fully elucidated, it is believed that the iron is released from the polymaltose carrier within the cell.

Iron Metabolism Signaling Pathway

Once iron is released into the cytoplasm of the enterocyte, it enters the common pathway of iron metabolism. This pathway is tightly regulated by a number of proteins, with hepcidin playing a central role.[11]

The divalent metal transporter 1 (DMT1) is responsible for the transport of ferrous iron (Fe²⁺) across the apical membrane of the enterocyte.[12] Therefore, the ferric iron (Fe³⁺) from the this compound complex must be reduced to Fe²⁺ before or during transport. Once inside the cell, iron can be stored in ferritin or transported out of the cell into the bloodstream via ferroportin.[11] The expression and activity of ferroportin are negatively regulated by the hormone hepcidin, which is produced by the liver in response to iron levels in the body.[11] High levels of hepcidin lead to the degradation of ferroportin, thus reducing iron absorption.[13]

Conclusion

The this compound (iron polymaltose) complex possesses a distinct set of physicochemical properties that differentiate it from traditional iron salts. Its macromolecular structure and the encapsulation of the ferric iron core within a polymaltose shell result in a stable compound with controlled iron release. While qualitative data on its properties are available, there is a need for more comprehensive quantitative data, particularly for its solubility, partition coefficient, and dissolution profile, to fully characterize its behavior. The mechanism of absorption, while believed to be an active process, requires further elucidation to identify the specific transporters and cellular pathways involved. Understanding these core physicochemical properties is essential for the development, quality control, and clinical application of this compound and related iron-carbohydrate complexes.

References

- 1. Iron polymaltose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability of iron from oral ferric polymaltose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iron polymaltose complexes: Could we spot physicochemical differences in medicines sharing the same active pharmaceutical ingredient? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions between iron(III)-hydroxide polymaltose complex and commonly used medications / laboratory studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric method for quantitative determination of iron (III) from iron polymaltose complex in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.usmf.md [repository.usmf.md]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. The role of endocytic pathways in cellular uptake of plasma non-transferrin iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Unraveling the Molecular Architecture of Iron Polymaltose Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron polymaltose complex, a macromolecular formulation of iron (III) hydroxide stabilized by a polymaltose shell, is a widely utilized therapeutic agent for the management of iron deficiency anemia. Its efficacy and safety profile are intrinsically linked to its complex molecular structure. This technical guide provides an in-depth analysis of the molecular architecture of iron polymaltose complex, detailing its physicochemical properties, the experimental protocols for its characterization, and the logical relationships governing its structure and function.

Physicochemical Characterization

The molecular structure of iron polymaltose complex is defined by a range of physicochemical parameters. These properties can vary between different formulations and manufacturing processes, influencing the complex's stability, iron release kinetics, and bioavailability. The following tables summarize key quantitative data from various analytical techniques used to characterize this non-biological complex drug.

Table 1: Molecular Weight and Polydispersity

The molecular weight of the iron polymaltose complex is a critical attribute affecting its absorption and distribution. It is typically determined by gel permeation chromatography (GPC) coupled with multi-angle light scattering (MALS).

| Parameter | Reported Value | Reference |

| Weight-Average Molecular Weight (Mw) | 20,000 - 500,000 Da | [1] |

| Preferred Molecular Weight Range | 30,000 - 80,000 Da | [1] |

Table 2: Particle Size and Distribution

The size of the iron polymaltose nanoparticles influences their interaction with biological systems. Dynamic light scattering (DLS) and Transmission Electron Microscopy (TEM) are commonly employed to determine the particle size and distribution.

| Parameter | Method | Reported Value | Reference |

| Hydrodynamic Diameter (Z-average) | DLS | Varies significantly between formulations | [2][3] |

| Polydispersity Index (PDI) | DLS | < 0.3 indicates a narrow size distribution | [4] |

| Iron Core Particle Size | TEM | 2 - 6 nm | [5] |

Table 3: Spectroscopic Properties

Spectroscopic techniques provide insights into the chemical bonding and the structure of the iron core.

| Technique | Wavenumber (cm⁻¹) / Parameter | Assignment / Interpretation | Reference |

| FT-IR Spectroscopy | ~3400 (broad) | O-H stretching of polymaltose and water | [6] |

| ~1600 | C=O stretching of carboxylate groups in polymaltose | [6] | |

| ~1000-1150 | C-O stretching of the glycosidic bonds in polymaltose | [6] | |

| ~400-600 | Fe-O vibrations of the iron core | [4] | |

| Mössbauer Spectroscopy | Isomer Shift (δ) | ~0.35 - 0.45 mm/s (at RT) | [7] |

| Quadrupole Splitting (ΔE_Q) | ~0.6 - 0.9 mm/s (at RT) | [7] |

Note: Mössbauer parameters are indicative of high-spin Fe(III) in an octahedral or distorted octahedral environment.

Table 4: X-ray Diffraction Data

X-ray diffraction (XRD) is used to determine the crystalline structure of the iron core. The iron core of iron polymaltose complex is generally described as having a structure similar to akaganeite (β-FeOOH) or ferrihydrite.

| 2θ (degrees) | Interpretation | Reference |

| Broad peaks | Poorly crystalline or amorphous nature of the iron core | [5] |

| Specific peak positions | Can be compared to reference patterns of iron oxides/oxyhydroxides | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of the iron polymaltose complex.

Synthesis of Iron (III) Hydroxide Polymaltose Complex

A common method for the synthesis of iron polymaltose complex involves the controlled precipitation of iron (III) hydroxide in the presence of polymaltose.

Materials:

-

Ferric chloride (FeCl₃)

-

Polymaltose (dextrin)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve polymaltose in distilled water with warming.

-

Add a solution of ferric chloride to the polymaltose solution.

-

Slowly add a sodium hydroxide solution to the mixture while vigorously stirring to induce the formation of the iron(III) hydroxide complex. The pH is typically raised to alkaline conditions.

-

The reaction mixture is heated (e.g., 60-100 °C) for a defined period to facilitate the complex formation and stabilization.

-

After cooling, the pH of the solution is adjusted to a neutral range (e.g., pH 6.0-7.0) using hydrochloric acid.

-

The resulting iron polymaltose complex can be purified by methods such as ultrafiltration or alcohol precipitation to remove excess salts and unreacted starting materials.

Quantification of Iron Content by UV-Vis Spectrophotometry

This method is based on the formation of a colored complex between iron and a chromogenic agent after acidic hydrolysis of the iron polymaltose complex.

Materials:

-

Iron polymaltose complex sample

-

Hydrochloric acid (concentrated)

-

Nitric acid (concentrated)

-

Ammonium thiocyanate solution (e.g., 10%) or Methylthymol blue

-

Distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation (Acid Hydrolysis):

-

Accurately weigh a sample of iron polymaltose complex.

-

Add a mixture of concentrated hydrochloric acid and nitric acid.

-

Heat the mixture in a water bath to completely hydrolyze the complex and release the iron(III) ions.

-

Cool the solution to room temperature and dilute to a known volume with distilled water.

-

-

Color Formation:

-

Take an aliquot of the hydrolyzed sample solution.

-

Add the chromogenic agent (e.g., ammonium thiocyanate or methylthymol blue solution).

-

Dilute to a final volume with distilled water or a suitable buffer.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax). For the iron-thiocyanate complex, this is typically around 471 nm[8][9]; for the iron-methylthymol blue complex, it is around 628 nm[10][11].

-

Quantify the iron concentration using a calibration curve prepared from standard iron solutions.

-

Characterization of Molecular Weight by Gel Permeation Chromatography (GPC)

Instrumentation:

-

GPC system equipped with a refractive index (RI) detector and a multi-angle light scattering (MALS) detector.

-

Appropriate GPC columns (e.g., Ultrahydrogel).

Procedure:

-

Mobile Phase: Prepare an aqueous mobile phase, such as a saline or buffer solution, and filter and degas it.

-

Sample Preparation: Dissolve the iron polymaltose complex in the mobile phase to a known concentration.

-

Analysis: Inject the sample into the GPC system. The components will be separated based on their hydrodynamic volume. The RI detector will quantify the concentration of the eluting polymer, while the MALS detector will determine the absolute molecular weight at each elution volume.

-

Data Analysis: Use the software provided with the GPC-MALS system to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

Particle Size Analysis by Dynamic Light Scattering (DLS)

Instrumentation:

-

DLS instrument with a laser light source and a detector.

Procedure:

-

Sample Preparation: Dilute the iron polymaltose complex solution with a suitable filtered solvent (e.g., water or saline) to an appropriate concentration to avoid multiple scattering effects.

-

Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the nanoparticles.

-

Data Analysis: The software calculates the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) from the correlation function of the scattered light intensity.

Structural Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the structure of the iron polymaltose complex and the typical experimental workflows for its characterization.

Conclusion

The molecular structure of iron polymaltose complex is a critical determinant of its clinical performance. A thorough characterization using a combination of analytical techniques is essential to ensure product quality, consistency, and to understand the structure-function relationship. This guide provides a comprehensive overview of the key structural attributes and the methodologies employed for their determination, serving as a valuable resource for researchers and professionals in the field of drug development. The provided data and protocols offer a foundation for the comparative analysis of different iron polymaltose formulations and for the development of new and improved iron supplementation therapies.

References

- 1. Iron polymaltose complexes: Could we spot physicochemical differences in medicines sharing the same active pharmaceutic… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Iron polymaltose complexes: Could we spot physicochemical differences in medicines sharing the same active pharmaceutical ingredient? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msjonline.org [msjonline.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric method for quantitative determination of iron (III) from iron polymaltose complex in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to Teferrol (Ferric Hydroxide Polymaltose Complex), CAS Number 79173-09-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teferrol, identified by CAS number 79173-09-4, is a well-established iron supplement, more formally known as ferric hydroxide polymaltose complex or iron (III) hydroxide polymaltose complex. It is a macromolecular complex composed of a polynuclear iron (III) hydroxide core stabilized by a shell of polymaltose, a carbohydrate polymer. This unique structure confers a favorable tolerability profile compared to traditional ferrous iron salts, primarily by ensuring a controlled and slow release of iron into the bloodstream, thereby minimizing gastrointestinal side effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound is a stable, non-ionic iron complex. The polymaltose shell protects the iron core, preventing the release of large amounts of ionic iron in the gastrointestinal tract.

| Property | Value | Source |

| CAS Number | 79173-09-4 | - |

| Synonyms | Ferric hydroxide polymaltose complex, Iron (III) hydroxide polymaltose complex, Iron polymaltose | [1][2] |

| Appearance | Brown or reddish-brown, odorless powder | [1] |

| Solubility | Water-soluble | - |

| Hygroscopicity | Low | [1] |

Mechanism of Action and Cellular Uptake

The primary function of this compound is to serve as a source of iron for the synthesis of hemoglobin and other iron-containing proteins, thereby treating iron deficiency and iron deficiency anemia.

The mechanism of action of this compound differs significantly from that of ferrous salts. The iron is present in a non-ionic form within the polymaltose complex, which is stable at physiological pH. This prevents the iron from interacting with food components in the gastrointestinal tract and reduces the generation of free radicals, leading to better tolerability.

Iron from the ferric hydroxide polymaltose complex is absorbed in the small intestine, primarily the duodenum and jejunum, through a controlled and active mechanism.[2] The complex is taken up by the enterocytes, where the iron is released from the polymaltose carrier. Once released, the iron can either be stored intracellularly as ferritin or transported across the basolateral membrane into the bloodstream. In the blood, it binds to transferrin for transport to the bone marrow and other sites for utilization.

References

Understanding the Bioavailability of Teferrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teferrol, an iron(III)-hydroxide polymaltose complex (IPC), is an oral iron supplement designed for the treatment of iron deficiency. A critical aspect of its therapeutic efficacy lies in its bioavailability, which governs the extent and rate at which the iron becomes available for physiological processes. This technical guide provides a comprehensive overview of the bioavailability of this compound, consolidating available data on its absorption, the influence of food, and the cellular mechanisms governing its uptake. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical application of iron supplementation therapies.

Introduction

Iron is an essential mineral for numerous physiological functions, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency remains a widespread nutritional disorder, necessitating effective and well-tolerated oral iron supplementation. This compound, a formulation of iron(III)-hydroxide polymaltose complex, represents a non-ionic, complexed form of iron. This chemical structure is designed to differ from traditional ferrous salts in its mechanism of absorption, aiming to improve gastrointestinal tolerability. Understanding the bioavailability of this compound is paramount for optimizing dosing strategies and ensuring therapeutic success.

Physicochemical Characteristics

This compound is a macromolecular complex composed of polynuclear iron(III)-hydroxide cores surrounded by non-covalently bound polymaltose ligands. This structure ensures that the iron is in a non-ionic form, which is stable over a wide pH range. The complex nature of this compound dictates that iron is not immediately released in the stomach but is gradually made available for absorption in the duodenum.

Pharmacokinetics and Bioavailability

The assessment of bioavailability for iron(III)-hydroxide polymaltose complex presents unique challenges compared to traditional small molecule drugs. Due to the body's intricate iron metabolism, standard pharmacokinetic parameters such as serum iron concentration, Area Under the Curve (AUC), and Maximum Concentration (Cmax) are not considered reliable indicators of the total amount of iron absorbed and utilized for erythropoiesis[1][2]. The primary site of action for iron is within the erythrocyte, and the process of forming new red blood cells takes several weeks[2].

Comparative Bioavailability Studies

Several clinical studies have compared the bioavailability of iron from IPC with that of ferrous salts, which are considered the standard for oral iron therapy. These studies often utilize isotope techniques to trace the absorption of iron.

| Study | Iron Formulation | Dose | Mean Absorption (%) | Key Findings |

| Jacobs et al. | Ferrous Sulfate vs. Iron Polymaltose Complex | 5 mg | 47.77% vs. 46.56% | At physiologic doses, iron is equally available from both formulations.[3] |

| Jacobs et al. | Ferrous Sulfate vs. Iron Polymaltose Complex | 50 mg | 32.92% vs. 27.07% | At therapeutic doses, iron is equally available from both formulations.[3] |

| Jacobs et al. | Ferrous Fumarate vs. Iron Polymaltose Complex | 100 mg | 10.25% vs. 10.68% | In a chewable formulation, iron is equally available from both formulations.[3] |

| Kaltwasser et al. | Ferrous Sulfate vs. Iron Polymaltose Complex | - | - | Both standard and slow-release ferrous sulfate preparations exhibit similar iron bioavailability to IPC.[1] |

These studies collectively suggest that the bioavailability of iron from this compound (IPC) is comparable to that of ferrous salts for the purpose of hemoglobin synthesis[3][4][5].

Influence of Food

Mechanism of Iron Absorption

The absorption of iron from the gastrointestinal tract is a tightly regulated process primarily occurring in the duodenum and upper jejunum[6]. The mechanism of absorption for iron from IPC differs from that of ferrous salts.

Cellular Uptake and Transport

Non-heme iron from dietary sources and supplements must be in the ferrous (Fe2+) state to be transported across the apical membrane of enterocytes. This transport is primarily mediated by the Divalent Metal Transporter 1 (DMT1) [6][7]. Iron in the ferric (Fe3+) form, as present in this compound, is thought to be taken up by a different, yet to be fully elucidated, mechanism or is reduced to Fe2+ at the brush border by duodenal cytochrome B (DcytB) before transport by DMT1[7].

Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin (FPN1) [6][7].

Regulatory Signaling Pathway

The systemic regulation of iron homeostasis is orchestrated by the liver-derived peptide hormone hepcidin . Hepcidin controls iron absorption by binding to ferroportin, leading to its internalization and degradation[6][7][8]. High levels of hepcidin, stimulated by iron sufficiency or inflammation, result in decreased iron export from enterocytes into the circulation. Conversely, low hepcidin levels, in response to iron deficiency or increased erythropoietic demand, lead to increased ferroportin on the cell surface and enhanced iron absorption[1][7].

Experimental Protocols

In Vivo Bioavailability Studies

Objective: To determine the relative bioavailability of iron from this compound compared to a standard iron salt.

Methodology:

-

Subject Selection: Healthy volunteers with controlled iron status (e.g., iron-deficient, non-anemic) are recruited.

-

Isotope Labeling: The iron preparations (this compound and ferrous sulfate) are labeled with stable or radioactive iron isotopes (e.g., ⁵⁷Fe, ⁵⁸Fe, or ⁵⁹Fe).

-

Study Design: A randomized, crossover design is typically employed where each subject receives both iron preparations separated by a washout period.

-

Administration: The labeled iron preparations are administered orally after an overnight fast.

-

Sample Collection: Blood samples are collected at baseline and at specified time points post-administration.

-

Analysis: The incorporation of the iron isotopes into red blood cells is measured over a period of 14-28 days using techniques like mass spectrometry or gamma counting. The percentage of the administered dose incorporated into erythrocytes is calculated to determine the bioavailability.

In Vitro Permeability Assay (Caco-2 Cell Model)

Objective: To assess the intestinal permeability of iron from this compound.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, are seeded on permeable filter supports in a two-chamber system (apical and basolateral).

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

-

Permeability Experiment:

-

The apical (donor) chamber, representing the intestinal lumen, is loaded with a solution of this compound.

-

The basolateral (receiver) chamber, representing the bloodstream, contains a culture medium.

-

The system is incubated at 37°C.

-

Samples are collected from the basolateral chamber at various time points.

-

-

Quantification: The concentration of iron in the basolateral samples is quantified using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of iron appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration of iron in the donor chamber.

Conclusion

The bioavailability of this compound, an iron(III)-hydroxide polymaltose complex, is a multifaceted process. While traditional pharmacokinetic parameters are of limited utility, comparative studies demonstrate that the iron from this compound is as bioavailable as that from ferrous salts for hemoglobin synthesis. The unique structure of this compound may offer a clinical advantage by potentially improving absorption when taken with food, which can enhance gastrointestinal tolerability. The absorption of iron from this compound is governed by a complex and tightly regulated cellular transport system involving proteins such as DMT1 and ferroportin, with hepcidin acting as the key systemic regulator. Further research providing quantitative data on the food effect and in vitro permeability of this compound would be beneficial for a more complete understanding of its bioavailability profile. This guide provides a foundational understanding for researchers and clinicians working to address iron deficiency with novel therapeutic agents.

References

- 1. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the interplay of physiological response to food intake and drug properties in food-drug interactions [ouci.dntb.gov.ua]

- 3. Oral iron therapy in human subjects, comparative absorption between ferrous salts and iron polymaltose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Equivalent bioavailability of iron from ferrous salts and a ferric polymaltose complex. Clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. youtube.com [youtube.com]

- 8. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Iron(III)-Hydroxide Polymaltose Complex: A Technical Guide

An In-depth Exploration of the Historical Development, Preclinical Foundations, and Clinical Validation of a Novel Iron Supplement

Abstract

Iron(III)-hydroxide polymaltose complex (IPC) has emerged as a significant alternative to traditional ferrous salts for the treatment of iron deficiency anemia. This technical guide provides a comprehensive historical overview of the development of IPC, from its conceptualization and initial synthesis to its extensive preclinical and clinical evaluation. It details the scientific rationale behind its creation, the evolution of its manufacturing processes, and the key experimental findings that have defined its therapeutic profile. Quantitative data from pivotal studies are summarized, and detailed methodologies of key experiments are presented to provide a thorough understanding of the scientific journey of this important hematinic agent.

Introduction: The Need for a Better Iron Supplement

The therapeutic use of iron to combat anemia dates back centuries. However, the widespread use of simple ferrous salts, such as ferrous sulfate, in the 20th century was often hampered by significant gastrointestinal side effects, including nausea, constipation, and gastric irritation. These adverse events frequently led to poor patient compliance, undermining the effectiveness of treatment. This clinical challenge spurred the search for a new iron supplement with an improved tolerability profile that did not compromise efficacy. The goal was to develop a compound that would allow for controlled and safe iron absorption, mimicking the natural process of iron uptake from food.

The Dawn of a New Iron Complex: Early Development and Synthesis

The foundational work on Iron(III)-hydroxide Polymaltose Complex was laid in the early 1960s. The key innovation was the creation of a stable, soluble, non-ionic complex of iron(III) hydroxide and polymaltose.

Pioneering Minds and Initial Patent

The development of IPC can be traced back to the work of Arthur Mueller, Heinrich Schwarz, and Theodore Bersin at Hausmann Laboratories Ltd. in Switzerland. Their pioneering research culminated in a U.S. patent filed in 1961, which described a "Process for preparing a ferric hydroxide polymaltose complex." This patent laid the groundwork for the commercial production of IPC, which would later be known by the brand name Maltofer®. The drug has been on the market since 1978 and is now approved in over 85 countries.

Initial Synthesis Protocol

The early synthesis of IPC, as outlined in the 1961 patent, involved the reaction of a water-soluble dextrin (polymaltose) with a ferric salt in an aqueous alkaline solution. A general representation of this process is as follows:

Experimental Protocol: General Synthesis of Iron(III)-Hydroxide Polymaltose Complex (Based on Early Patents)

-

Preparation of Polymaltose Solution: A water-soluble, non-retrograding dextrin with a specific average intrinsic viscosity is dissolved in an aqueous medium.

-

Preparation of Ferric Ion Solution: A ferric salt (e.g., ferric chloride) is dissolved in water.

-

Reaction: The polymaltose solution is mixed with the ferric ion solution in the presence of an excess of an alkali (e.g., sodium hydroxide or sodium carbonate).

-

Heating: The reaction mixture is heated to a temperature between 60°C and 100°C to facilitate the formation of the ferric hydroxide-polymaltose complex.

-

Recovery: The resulting complex is recovered from the solution. This can be achieved through methods such as precipitation with an alcohol, followed by purification steps to remove unreacted components.

This process results in a water-soluble, light brown, non-hygroscopic powder.

subgraph "cluster_reactants" { label="Reactant Preparation"; style="filled"; color="#F1F3F4"; "Polymaltose" [fillcolor="#FFFFFF"]; "FerricSalt" [label="Ferric Salt (e.g., FeCl3)", fillcolor="#FFFFFF"]; "Alkali" [label="Alkali (e.g., NaOH)", fillcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label="Complex Formation"; style="filled"; color="#F1F3F4"; "Mixing" [label="Mixing in\nAqueous Medium", shape=ellipse, fillcolor="#FBBC05"]; "Heating" [label="Heating\n(60-100°C)", shape=ellipse, fillcolor="#EA4335"]; }

subgraph "cluster_purification" { label="Purification and Recovery"; style="filled"; color="#F1F3F4"; "Precipitation" [label="Precipitation\n(e.g., with alcohol)", shape=ellipse, fillcolor="#34A853"]; "Purification" [label="Purification Steps", shape=ellipse, fillcolor="#34A853"]; "Drying" [label="Drying", shape=ellipse, fillcolor="#34A853"]; }

"FinalProduct" [label="Iron(III)-Hydroxide\nPolymaltose Complex", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Polymaltose" -> "Mixing"; "FerricSalt" -> "Mixing"; "Alkali" -> "Mixing"; "Mixing" -> "Heating"; "Heating" -> "Precipitation"; "Precipitation" -> "Purification"; "Purification" -> "Drying"; "Drying" -> "FinalProduct"; }

Physicochemical Characterization

The resulting IPC is a macromolecular complex with a molecular weight of approximately 52,300 Daltons. The core of the complex consists of polynuclear iron(III)-hydroxide, which is surrounded by a shell of non-covalently bound polymaltose molecules. This structure is key to its physicochemical properties:

-

Solubility: IPC is highly soluble over a broad pH range (1-14), which is in stark contrast to simple ferric salts that precipitate in alkaline environments.

-

Stability: The complex is stable and does not readily release free iron ions.

-

Structure Analogy: The iron core of IPC has a structure similar to that of ferritin, the body's natural iron storage protein.

Experimental Protocol: Early Physicochemical Characterization Methods

-

Molecular Weight Determination: Gel permeation chromatography was a key method used to determine the molecular weight of the complex.

-

Iron Content Analysis: Titration methods, such as iodometry, and spectrophotometric methods using reagents like sulfosalicylic acid were employed to quantify the iron content of the complex.

-

Stability Assessment: The stability of the complex was assessed by its solubility and lack of precipitation upon the addition of hydrochloric acid.

-

Electrophoresis: Early studies used electrophoresis to characterize the charge and mobility of the complex in an electric field.

Preclinical Evaluation: Establishing a Foundation of Safety and Efficacy

Prior to its introduction into clinical practice, IPC underwent rigorous preclinical testing to establish its safety and pharmacokinetic profile.

Toxicological Studies

A key objective in the development of IPC was to create a safer alternative to ferrous salts. Toxicological studies in animal models were crucial in demonstrating this improved safety profile.

Experimental Protocol: Acute Toxicity (LD50) Determination

-

Animal Models: Studies were typically conducted in mice and rats.

-

Administration: IPC was administered orally at various doses.

-

Observation: The animals were observed for signs of toxicity and mortality over a specified period.

-

LD50 Calculation: The lethal dose 50 (LD50), the dose at which 50% of the animals die, was calculated.

The oral LD50 of IPC in rats was found to be greater than 2000 mg of iron per kg of body weight, a value significantly higher than that of ferrous sulfate, indicating a much lower acute toxicity.

Pharmacokinetic Studies

Pharmacokinetic studies in animal models, primarily rats, were conducted to understand the absorption, distribution, metabolism, and excretion of iron from IPC. These studies often utilized radiolabelled iron to trace its fate in the body.

Experimental Protocol: Pharmacokinetic Studies in Rats

-

Animal Models: Both anemic and non-anemic rats were used.

-

Administration: Radiolabelled IPC and ferrous sulfate were administered orally and intravenously.

-

Sample Collection: Blood, red blood cells, liver, kidney, spleen, and bone samples were collected at various time points.

-

Analysis: The radioactivity in the collected samples was measured to determine the concentration and distribution of iron.

These studies revealed that iron from IPC is absorbed via a controlled, active mechanism in the small intestine, primarily the duodenum and jejunum. This is in contrast to the passive diffusion of ferrous ions, which can lead to oversaturation of absorption pathways and the presence of free, unbound iron in the bloodstream. The absorbed iron from IPC is then transported by transferrin and utilized for hemoglobin synthesis or stored as ferritin in the liver.

Clinical Development: Validation in Human Subjects

The clinical development of IPC focused on demonstrating its efficacy in treating iron deficiency anemia and confirming its superior tolerability compared to ferrous salts in various patient populations.

Pivotal Clinical Trials: A Comparative Overview

Numerous clinical trials have been conducted over the past few decades to compare the efficacy and tolerability of IPC with that of ferrous sulfate. These studies have included adults, children, and pregnant women. Below is a summary of key findings from representative studies.

| Study Population | IPC Dosage | Ferrous Sulfate Dosage | Duration | Key Efficacy Outcomes (Change in Hemoglobin) | Key Tolerability Outcomes (Adverse Events) |

| Adults | 100 mg iron 2x/day | 60 mg iron 3x/day | 9 weeks | Comparable improvement in both groups after 9 weeks. | 22% in IPC group vs. 25% in ferrous sulfate group. |

| Children | 5 mg/kg/day (once daily) | 5 mg/kg/day (twice daily) | 4 months | 2.3 g/dL increase with IPC vs. 3.0 g/dL with ferrous sulfate. | Fewer gastrointestinal side effects with IPC. Higher acceptance with IPC. |

| Pregnant Women | 100 mg iron 2x/day | 100 mg iron 2x/day | 90 days | 2.16 g/dL increase with IPC vs. 1.93 g/dL with ferrous sulfate. | 29.3% in IPC group vs. 56.4% in ferrous sulfate group. |

Experimental Protocol: A Typical Comparative Clinical Trial

-

Study Design: Randomized, double-blind, multicenter, parallel-group study.

-

Patient Population: Patients with a confirmed diagnosis of iron deficiency anemia (based on hemoglobin and ferritin levels).

-

Intervention: Patients are randomized to receive either IPC or ferrous sulfate at equivalent elemental iron doses for a specified duration.

-

Efficacy Endpoints: The primary endpoint is typically the change in hemoglobin levels from baseline. Secondary endpoints may include changes in ferritin, transferrin saturation, and other hematological parameters.

-

Safety and Tolerability Assessment: The incidence and severity of adverse events, particularly gastrointestinal side effects, are recorded and compared between the two groups. Patient compliance is also assessed.

Mechanism of Action and Clinical Significance

The unique structure of IPC, with its ferritin-like iron core, is central to its mechanism of action and clinical advantages.

subgraph "cluster_lumen" { label="Intestinal Lumen"; style="filled"; color="#F1F3F4"; "IPC" [label="Iron(III)-Hydroxide\nPolymaltose Complex", fillcolor="#FBBC05"]; "FerrousSalt" [label="Ferrous Salt (Fe2+)", fillcolor="#FBBC05"]; }

subgraph "cluster_enterocyte" { label="Enterocyte"; style="filled"; color="#F1F3F4"; "ActiveTransport" [label="Controlled Active\nTransport", shape=ellipse, fillcolor="#34A853"]; "DMT1" [label="DMT1\n(Passive Diffusion)", shape=ellipse, fillcolor="#EA4335"]; "Ferritin" [label="Ferritin\n(Iron Storage)", fillcolor="#FFFFFF"]; "Ferroportin" [label="Ferroportin", shape=ellipse, fillcolor="#34A853"]; }

subgraph "cluster_bloodstream" { label="Bloodstream"; style="filled"; color="#F1F3F4"; "Transferrin" [label="Transferrin-Bound Iron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "BoneMarrow" [label="Bone Marrow\n(Erythropoiesis)", fillcolor="#FFFFFF"]; }

"IPC" -> "ActiveTransport" [label="Regulated Uptake"]; "FerrousSalt" -> "DMT1" [label="Unregulated Uptake"]; "ActiveTransport" -> "Ferritin"; "DMT1" -> "Ferritin"; "Ferritin" -> "Ferroportin"; "Ferroportin" -> "Transferrin" [label="Hepcidin Regulated"]; "Transferrin" -> "BoneMarrow"; }

The controlled, active absorption of iron from IPC minimizes the presence of free, unbound iron in the gastrointestinal tract, which is a major contributor to the side effects associated with ferrous salts. This leads to better tolerability and, consequently, improved patient compliance. While some studies have shown a slightly slower initial increase in hemoglobin levels with IPC compared to ferrous sulfate, the overall efficacy in correcting anemia is comparable, with a significantly better safety profile.

Evolution of Manufacturing and Quality Control

Since its initial development, the manufacturing process for IPC has been refined to ensure batch-to-batch consistency, purity, and stability. Modern manufacturing of IPC and other iron-carbohydrate complexes is subject to stringent quality control measures.

Key Aspects of Modern Manufacturing and Quality Control:

-

Control of Starting Materials: Strict specifications for the polymaltose and iron salts are in place.

-

Process Optimization: The reaction conditions (temperature, pH, reaction time) are precisely controlled to ensure the desired molecular weight and complex structure.

-

Advanced Analytical Techniques: A suite of modern analytical methods is used to characterize the final product, including:

-

High-performance liquid chromatography (HPLC) for molecular weight distribution.

-

Spectroscopic techniques (e.g., UV-Vis, FT-IR) for structural analysis.

-

Dynamic light scattering (DLS) for particle size analysis.

-

Zeta potential measurement for assessing colloidal stability.

-

-

Stability Testing: Rigorous stability studies are conducted under various conditions to establish the shelf-life of the product.

Conclusion

The historical development of iron(III)-hydroxide polymaltose complex represents a significant advancement in the treatment of iron deficiency anemia. Born out of the need for a better-tolerated alternative to conventional ferrous salts, IPC's journey from its initial synthesis in the 1960s to its widespread clinical use today is a testament to the successful application of pharmaceutical chemistry and rigorous clinical evaluation. Its unique physicochemical properties, which allow for controlled iron absorption and a favorable safety profile, have established it as a valuable therapeutic option for a broad range of patients. The continued refinement of its manufacturing and quality control ensures the consistent delivery of a safe and effective treatment for a global health problem.

A Technical Guide to the Intestinal Absorption of Teferrol (Iron-Polymaltose Complex)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the interaction between Teferrol, an iron-polymaltose complex (IPC), and the intestinal epithelium. While direct molecular studies on the specific receptor binding of this compound are not extensively detailed in publicly available literature, this guide synthesizes the current understanding of intestinal iron absorption pathways to elucidate the probable mechanism of action for complex iron formulations. The guide details the established protein machinery for iron uptake, presents comparative data, outlines relevant experimental protocols, and uses visualizations to clarify complex biological processes and workflows.

The Molecular Machinery of Intestinal Iron Absorption

The absorption of dietary iron is a tightly regulated process occurring predominantly in the duodenum and upper jejunum. The intestinal enterocytes possess a sophisticated system of transporters and enzymes to facilitate iron uptake from the lumen into the bloodstream while preventing iron overload. The process differs for non-heme and heme iron.

1.1. Non-Heme Iron Absorption

Dietary non-heme iron is typically in the insoluble ferric (Fe³⁺) state. For absorption to occur, it must be reduced to the more soluble ferrous (Fe²⁺) form.[1][2][3][4]

-

Reduction: The enzyme Duodenal Cytochrome B (Dcytb), located on the apical membrane of the enterocyte, is the primary ferric reductase, converting Fe³⁺ to Fe²⁺.[2][3][4][5]

-

Apical Transport: The ferrous iron (Fe²⁺) is then transported across the apical membrane into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[1][2][6][7] DMT1 is a co-transporter that moves Fe²⁺ along with a proton.[2][7]

-

Intracellular Fate: Once inside the enterocyte, iron can be either stored in a non-toxic form within the protein ferritin or transported to the basolateral membrane for export into the circulation.[3][6][8]

-

Basolateral Export: Ferroportin (FPN1) is the sole known iron exporter that transports Fe²⁺ out of the enterocyte and into the bloodstream.[1][3][6][8] This export is coupled with the re-oxidation of Fe²⁺ to Fe³⁺ by the ferroxidase hephaestin.[3]

-

Systemic Transport: In the plasma, Fe³⁺ binds to transferrin for transport to various tissues, primarily the bone marrow for erythropoiesis.[1][8]

1.2. Heme Iron Absorption

Heme iron, derived from hemoglobin and myoglobin, is more readily absorbed than non-heme iron.[4][9] It is transported into the enterocyte, possibly by a dedicated heme carrier protein 1 (HCP1), although the exact mechanism is still under investigation.[3][10] Inside the cell, heme oxygenase releases the iron from the porphyrin ring, allowing it to enter the same intracellular pool as non-heme iron.[4][10]

1.3. Regulation by Hepcidin

Systemic iron homeostasis is primarily regulated by the liver-produced hormone hepcidin.[6][8] When body iron stores are high, the liver releases hepcidin, which binds to ferroportin on the enterocyte surface, causing its internalization and degradation.[6] This action blocks the export of iron from the enterocyte into the circulation, thereby reducing intestinal iron absorption.[6][8]

This compound (Iron-Polymaltose Complex) Interaction with Intestinal Receptors

This compound is a formulation where ferric iron is complexed with polymaltose, creating a large, soluble, non-ionic molecule.[11][12] This structure is designed to differ significantly from simple, ionic ferrous salts (e.g., ferrous sulfate) in its interaction with the gastrointestinal tract.

2.1. Proposed Mechanism of Absorption

The precise molecular mechanism for IPC absorption is not fully elucidated, but it is believed to proceed via a controlled pathway that minimizes the release of free iron in the upper GI tract.

-

Transit and Stability: The iron-polymaltose complex remains stable and soluble in the stomach's acidic environment and through the duodenum.[13] This prevents the iron from precipitating or generating reactive oxygen species, which are common issues with simple iron salts and contribute to gastrointestinal side effects.[14]

-

Controlled Iron Delivery: The complex is thought to deliver iron directly to the surface of the enterocytes. The exact mechanism of transfer is a subject of ongoing research. It may involve binding to a component of the cell surface, followed by the dissociation of iron from the polymaltose carrier at the cell membrane.

-

Uptake via Standard Pathways: Once dissociated at the cell surface, the released ferric iron would likely be reduced to ferrous iron by Dcytb and subsequently transported into the cell by DMT1, entering the common physiological pathway.[15] This controlled release at the site of absorption is a key feature distinguishing it from simple salts, which release ionic iron more indiscriminately.

-

Low Interaction Potential: The stable, non-ionic nature of the complex means it has a very low potential to interact with other medications or dietary components, a known issue with simple iron salts.[12][16][17]

Data Presentation

The following tables summarize the key proteins in iron metabolism and compare the characteristics of different oral iron formulations.

Table 1: Key Proteins in Intestinal Iron Absorption

| Protein | Location | Function |

| Dcytb | Apical Membrane (Enterocyte) | Ferric reductase: Reduces Fe³⁺ to Fe²⁺ prior to transport.[3][4][5] |

| DMT1 | Apical Membrane (Enterocyte) | Transports divalent metals, including Fe²⁺, into the cell.[1][2][6] |

| Ferritin | Cytoplasm (Enterocyte) | Primary intracellular iron storage protein.[3][6][8] |

| Ferroportin (FPN1) | Basolateral Membrane (Enterocyte) | The only known cellular iron exporter, moving Fe²⁺ into circulation.[1][6][8] |

| Hephaestin | Basolateral Membrane (Enterocyte) | Ferroxidase: Oxidizes Fe²⁺ to Fe³⁺ for binding to transferrin.[3] |

| Hepcidin | Hormone (produced by Liver) | Systemic regulator; binds to and induces degradation of ferroportin to block iron export.[6][8] |

| Transferrin | Blood Plasma | Transports Fe³⁺ throughout the body.[1][8] |

Table 2: Comparative Characteristics of Oral Iron Formulations

| Characteristic | Simple Iron Salts (e.g., Ferrous Sulfate) | Iron-Polymaltose Complex (this compound) | Ferric Maltol |

| Iron State | Ferrous (Fe²⁺) | Ferric (Fe³⁺) | Ferric (Fe³⁺) |

| Ionic Nature | Ionic | Non-ionic complex | Non-ionic complex |

| GI Tract Stability | Can precipitate at higher pH; high reactivity | Stable across a wide pH range | Stable in stomach, dissociates in duodenum[13] |

| Bioavailability | Variable; inhibited by food/drugs | Good; less affected by inhibitors[12] | Clinically effective in raising hemoglobin[18][19] |

| GI Side Effects | Common (nausea, constipation) due to free radical generation | Low incidence; better tolerated[14] | Favorable safety profile, comparable to placebo[18][19] |

| Drug Interactions | High potential (e.g., with tetracyclines, antacids) | Low potential[12][16][17] | Low potential |

| Absorption Mechanism | Direct uptake of Fe²⁺ via DMT1 | Controlled release of Fe³⁺ at cell surface, then uptake via Dcytb/DMT1 pathway | Dissociation at duodenum, then uptake of iron[15] |

Experimental Protocols

Investigating the intestinal absorption of iron compounds like this compound typically involves both in vitro and in vivo models.

4.1. In Vitro Iron Uptake Using Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes, forming an excellent model of the intestinal barrier.[3][20]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for ~21 days to allow for full differentiation and formation of tight junctions.

-

Treatment: The apical (upper) chamber, representing the intestinal lumen, is treated with the iron compound (e.g., this compound, ferrous sulfate as control) at various concentrations.

-

Incubation: Cells are incubated for specific time points (e.g., 2, 4, 8 hours).

-

Iron Measurement:

-

Cellular Uptake: After incubation, cells are washed thoroughly to remove surface-bound iron. The cells are then lysed, and the intracellular iron content is measured using methods like atomic absorption spectroscopy or colorimetric assays (e.g., Ferrozine assay).

-

Transepithelial Transport: The amount of iron transported across the cell monolayer into the basolateral (lower) chamber, representing the bloodstream, is quantified.

-

-

Protein Expression Analysis: The expression levels of key iron transporters (DMT1, Ferroportin) can be analyzed via Western blot or qRT-PCR to assess the cellular response to the iron source.

4.2. In Vivo Absorption Studies in a Rat Model

Animal models are crucial for understanding the overall bioavailability and tissue distribution of an iron compound.

Methodology:

-

Animal Model: Iron-deficient rats are often used to maximize the absorption signal.[12] Iron deficiency can be induced by feeding the animals an iron-deficient diet for several weeks.

-

Compound Administration: A radiolabeled version of the iron compound (e.g., containing ⁵⁹Fe) is administered orally via gavage.[12]

-

Sample Collection: At various time points post-administration, blood samples are collected to measure the appearance of the radiolabel in the circulation.

-

Tissue Distribution: At the end of the experiment, animals are euthanized, and major organs (liver, spleen, bone marrow) are harvested to determine the distribution and storage of the absorbed iron.[12]

-

Quantification: Radioactivity in blood and tissue samples is measured using a gamma counter. The percentage of the administered dose that is absorbed and its distribution pattern can then be calculated.

Conclusion and Future Directions

The available evidence indicates that this compound, as an iron-polymaltose complex, interacts with the intestinal mucosa through a mechanism of controlled iron release at the enterocyte surface, followed by absorption via the established Dcytb/DMT1 pathway. This mode of action differs from that of simple iron salts by minimizing the presence of free ionic iron in the gut lumen, which likely accounts for its improved tolerability and lower potential for interactions.

Future research should aim to elucidate the specific molecular interactions at the cell surface. Identifying a potential binding partner or receptor for the intact complex, and more precisely detailing the kinetics of iron dissociation from the polymaltose carrier at the brush border, would provide a more complete understanding. Advanced cellular imaging techniques and surface binding assays could be instrumental in clarifying these remaining questions about the absorption of complex iron formulations.

References

- 1. argo-magister.nl [argo-magister.nl]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Iron Absorption: Molecular and Pathophysiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. google.com [google.com]

- 9. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anaemia of pregnancy treated with total-dose infusion of iron-polymaltose complex, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interactions between iron(III)-hydroxide polymaltose complex and commonly used medications / laboratory studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ferric maltol | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Dissociation of a ferric maltol complex and its subsequent metabolism during absorption across the small intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interactions between Iron(III)-hydroxide Polymaltose Complex and Commonly Used Drugs | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Ferric Maltol Is Effective in Correcting Iron Deficiency Anemia in Patients with Inflammatory Bowel Disease: Results from a Phase-3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Iron Replacement Therapy with Oral Ferric Maltol: Review of the Evidence and Expert Opinion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Three Layers Formulation Improves Iron Gastrointestinal Bioavailability [gavinpublishers.com]

Fundamental Research on Non-Ionic Iron Compounds: A Technical Guide for Drug Development

Introduction

Non-ionic iron compounds represent a significant advancement in the treatment of iron deficiency, particularly in the realm of parenteral and novel oral therapies. Unlike traditional ionic iron salts (e.g., ferrous sulfate), which exist as free iron ions in solution, non-ionic iron compounds are typically complex colloidal systems.[1][2] In the context of drug development, these are often nanomedicines composed of a central, polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell.[3][4] This unique structure prevents the uncontrolled release of large amounts of labile iron into the bloodstream, mitigating the toxicity associated with ionic iron preparations and allowing for the administration of higher single doses.[5][6] The nature of the carbohydrate ligand and the manufacturing process critically influence the compound's stability, pharmacokinetics, immunogenicity, and overall safety profile, making detailed characterization essential.[3][4]

Key Non-Ionic Iron Formulations in Medicine

The primary application of these compounds is the treatment of iron deficiency anemia (IDA) in various patient populations, including those with chronic kidney disease, inflammatory bowel disease (IBD), or intolerance to oral iron salts.[7][8]

Intravenous Iron-Carbohydrate Complexes

Intravenous (IV) formulations are the most common form of non-ionic iron therapy. They are designed for controlled delivery of iron to the reticuloendothelial system (RES), primarily macrophages.[6][9]